Regioisomeric Differentiation: 1-N-Boc vs. 3-N-Boc Regiochemistry Defines Synthetic Utility in FXa Inhibitor Intermediate Pathways
The 1-N-Boc substitution pattern is the required regioisomer for constructing the chiral diamine intermediate in Daiichi Sankyo's patented edoxaban synthesis pathway. In the process disclosed in US 8,357,808, the Boc-protected diamine intermediate specifically requires a terminal Boc-protected amine with a free amine at the 3-position [1]. The 3-N-Boc regioisomer (CAS 1235439-71-0) would yield the incorrect connectivity, producing a different intermediate that cannot proceed to the desired FXa inhibitor scaffold. This regiospecificity has been validated at industrial scale: the patent reports stable yields for the optically active diamine derivative salt when using the correct regiochemistry, with the process optimized for kilogram-scale production [1].
| Evidence Dimension | Synthetic utility as FXa inhibitor intermediate (regiochemical compatibility) |
|---|---|
| Target Compound Data | 1-N-Boc-butane-1,3-diamine·HCl (terminal Boc): Compatible with Daiichi Sankyo edoxaban intermediate pathway; validated at industrial scale |
| Comparator Or Baseline | 3-N-Boc-butane-1,3-diamine·HCl (CAS 1235439-71-0, internal Boc): Incompatible—yields incorrect regioisomeric intermediate |
| Quantified Difference | Qualitative (go/no-go): 1-N-Boc isomer provides the correct connectivity required by the patented process; 3-N-Boc isomer does not |
| Conditions | Patent US 8,357,808; industrial production of optically active diamine derivative for FXa inhibitor compound (A) (edoxaban pathway) |
Why This Matters
For procurement teams sourcing diamine building blocks for FXa inhibitor programs, selecting the correct regioisomer (1-N-Boc) is a binary decision—the 3-N-Boc isomer is synthetically non-viable for this validated industrial pathway.
- [1] Koyama, T. et al. (Daiichi Sankyo Co.). Process for producing diamine derivative. U.S. Patent 8,357,808, issued January 22, 2013. View Source
